Atmospheric Reactivity: A 7.6-Fold Increase in NO3 Radical Reaction Rate Compared to Unsubstituted Methyl E-2-Butenoate
In a direct experimental comparison using the relative-rate technique, the reaction rate coefficient (k) for the target compound with the NO3 radical was measured and compared to its closest analog, methyl E-2-butenoate. The target compound, methyl 3-methyl-2-butenoate, was found to react significantly faster [1].
| Evidence Dimension | Rate coefficient (k) for reaction with NO3 radical |
|---|---|
| Target Compound Data | k = (1.41 ± 0.23) × 10⁻¹⁴ cm³ molecule⁻¹ s⁻¹ |
| Comparator Or Baseline | Methyl E-2-butenoate (k = (1.85 ± 0.56) × 10⁻¹⁵ cm³ molecule⁻¹ s⁻¹) |
| Quantified Difference | The rate constant for methyl 3-methyl-2-butenoate is approximately 7.6 times larger than that for methyl E-2-butenoate. |
| Conditions | Gas-phase reaction at T = 298 ± 2 K and P = 760 ± 5 Torr in an N2 bath gas, as measured by the relative-rate technique [1]. |
Why This Matters
This significant difference in atmospheric reactivity is crucial for researchers modeling the environmental fate and lifetime of volatile organic compounds (VOCs). Using an incorrect analog would lead to a nearly order-of-magnitude error in predicting its nighttime degradation, directly impacting the accuracy of atmospheric chemistry models and environmental risk assessments.
- [1] Canosa-Mas, C. E.; Flugge, M. L.; King, M. D.; Wayne, R. P. An experimental study of the gas-phase reaction of the NO3 radical with α,β-unsaturated carbonyl compounds. Physical Chemistry Chemical Physics 2005, 7 (4), 643-650. DOI: 10.1039/B416841H. View Source
